An In-depth Technical Guide to the Physicochemical Properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
An In-depth Technical Guide to the Physicochemical Properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG), a synthetic phospholipid instrumental in the formulation of liposomes, micelles, and other lipid-based drug delivery systems. This document details quantitative data, experimental methodologies for their determination, and relevant biological context.
Core Physicochemical Properties
DLPG is an anionic phospholipid characterized by a glycerol backbone, two lauric acid (12:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup at the sn-3 position. Its amphiphilic nature drives its self-assembly in aqueous environments, a critical feature for its application in drug delivery and membrane mimetics.
Table 1: Quantitative Physicochemical Data for DLPG
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₈NaO₁₀P | [1] |
| Molecular Weight | 632.74 g/mol (sodium salt) | [1] |
| Charge | Anionic | [2] |
| pKa | ~2-3 (phosphate group) | [3] |
| Gel-to-Liquid Crystalline Transition Temperature (Tₘ) | -3 °C | [4] |
| Critical Micelle Concentration (CMC) | 0.13 mM | [5] |
| Solubility | Soluble in chloroform, methanol, and water. Specifically, 2 mg/mL in chloroform and soluble in a 5:1 chloroform:methanol mixture. | [6][7][8] |
Experimental Protocols
The determination of the physicochemical properties of lipids such as DLPG relies on a variety of established biophysical techniques. Below are detailed methodologies for the key experiments cited.
Determination of pKa by Titration
The pKa of the phosphate headgroup of phosphatidylglycerols can be determined by potentiometric titration.
Methodology:
-
Sample Preparation: A known concentration of DLPG is dispersed in an aqueous solution, typically deionized water or a low-ionic-strength buffer, to form liposomes or micelles.
-
Titration: The lipid dispersion is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate the phosphate groups.
-
Back-Titration: A standardized solution of a strong base (e.g., NaOH) is then added in small increments.
-
pH Measurement: The pH of the dispersion is measured after each addition of the base using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined as the pH at the midpoint of the steepest part of the curve, which corresponds to the point where half of the phosphate groups are deprotonated[9]. The intrinsic pKa can be calculated by accounting for the surface potential of the lipid assembly.
Determination of Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.
Methodology:
-
Sample Preparation: A known amount of DLPG is hydrated in a buffer solution to form a lipid dispersion (multilamellar vesicles).
-
DSC Analysis: A small, sealed aluminum pan containing the lipid dispersion and a reference pan containing the same buffer are placed in the DSC instrument.
-
Temperature Scan: The pans are heated at a constant rate over a defined temperature range that encompasses the expected phase transition.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The Tₘ is identified as the peak temperature of the endothermic transition observed in the thermogram, which represents the gel-to-liquid crystalline phase transition[10][11].
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is the concentration of a surfactant above which micelles form. Fluorescence spectroscopy using a hydrophobic probe is a common method for its determination.
Methodology:
-
Probe Selection: A fluorescent probe that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of a micelle is chosen (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)).
-
Sample Preparation: A series of DLPG solutions with varying concentrations are prepared in an aqueous buffer. The fluorescent probe is added to each solution at a constant, low concentration.
-
Fluorescence Measurement: The fluorescence intensity or anisotropy of the probe in each sample is measured using a fluorometer.
-
Data Analysis: The fluorescence intensity or anisotropy is plotted against the logarithm of the DLPG concentration. The CMC is determined as the concentration at the point of inflection or the intersection of the two linear regions of the plot, indicating the onset of micelle formation[3][12][13].
Determination of Aggregation Number by Steady-State Fluorescence Quenching
The aggregation number is the average number of monomers in a micelle.
Methodology:
-
Reagent Selection: A micelle-solubilized fluorophore (e.g., pyrene) and a quencher that partitions into the micelles (e.g., coumarin 153) are used.
-
Sample Preparation: Solutions are prepared with a fixed concentration of DLPG (above its CMC) and the fluorophore. The concentration of the quencher is varied across a series of samples.
-
Fluorescence Measurement: The steady-state fluorescence intensity of the fluorophore is measured for each sample.
-
Data Analysis: The degree of fluorescence quenching is dependent on the micelle concentration. The aggregation number is calculated from the micelle concentration and the total detergent monomer concentration (total concentration minus the CMC)[6][14][15].
Biological Context and Signaling Pathway
Phosphatidylglycerol (PG) is an essential component of biological membranes, particularly in bacteria and the thylakoid membranes of plants where it is involved in photosynthesis[16][17]. In mammalian cells, it is a precursor for the synthesis of cardiolipin, a key phospholipid in the inner mitochondrial membrane[18]. While direct signaling cascades initiated by DLPG are not well-documented, its biosynthesis is a crucial pathway for the production of these functionally important lipids.
Caption: Biosynthesis pathway of Phosphatidylglycerol (PG) and its conversion to Cardiolipin.
This guide provides foundational knowledge on the physicochemical properties of DLPG, essential for its effective application in research and development. The provided experimental protocols offer a starting point for the characterization of this and other lipid-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ModelSEED [modelseed.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Determining Critical Micelle Concentration of surfactant-KINO Scientific Instrument Inc. [contact-angle.net]
- 6. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C32H64NO8P | CID 512874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. Aggregation number - Wikipedia [en.wikipedia.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]
